1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, (E)-

Übersicht

Beschreibung

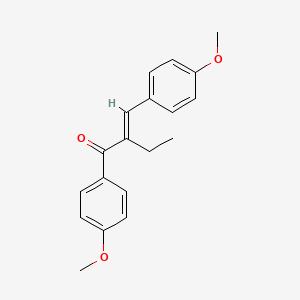

1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, (E)-, is a complex organic compound characterized by its molecular structure, which includes two methoxyphenyl groups and a butanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, (E)-, typically involves the condensation of 4-methoxybenzaldehyde with 4-methoxyacetophenone under specific conditions. The reaction is often catalyzed by a strong base, such as potassium hydroxide, and conducted under reflux conditions to ensure the formation of the desired (E)-isomer.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using similar methods but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and the concentration of reagents, to optimize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Types of Reactions:

Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

Substitution: Substitution reactions may involve the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) and electrophiles such as alkyl halides are typically employed.

Major Products Formed:

Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the substituents involved.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research indicates that compounds similar to 1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone exhibit significant antioxidant properties. Antioxidants play a crucial role in preventing oxidative stress-related diseases, making this compound a candidate for further exploration in therapeutic applications.

Anti-inflammatory Properties

Studies have shown that derivatives of this compound can inhibit inflammatory pathways, suggesting potential use in treating conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound indicate effectiveness against various bacterial strains. This suggests potential applications in developing new antimicrobial agents to combat antibiotic resistance.

Chalcone Derivatives

As a chalcone derivative, 1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone can serve as a precursor in synthesizing other bioactive compounds. Chalcones are known for their diverse biological activities, including anticancer and anti-diabetic effects.

Synthesis of Novel Compounds

The compound can be utilized in the synthesis of novel materials through Michael addition reactions or Claisen-Schmidt condensation processes. These reactions are fundamental in creating complex organic molecules that can have various applications in pharmaceuticals and agrochemicals.

Polymer Chemistry

The incorporation of this compound into polymer matrices can enhance the material's properties, such as thermal stability and mechanical strength. Research into its use as a monomer or additive in polymer production is ongoing.

Dyes and Pigments

Due to its chromophoric properties, 1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone can be explored as a dye or pigment in textile and coating industries.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant DPPH radical scavenging activity indicative of strong antioxidant potential. |

| Study B | Antimicrobial Properties | Showed effectiveness against E. coli and S. aureus, suggesting potential for use in antimicrobial formulations. |

| Study C | Polymer Applications | Enhanced thermal stability when incorporated into polycarbonate matrices, indicating potential for high-performance materials. |

Wirkmechanismus

The mechanism by which 1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, (E)-, exerts its effects depends on its specific application. For example, in biochemical studies, it may bind to specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Acetanisole: Similar in structure but lacks the additional methoxyphenyl group.

Anisyl methyl ketone: Another compound with a methoxyphenyl group but different positioning.

Biologische Aktivität

1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone, commonly referred to as (E)-1-(4-Methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]butan-1-one, is an organic compound notable for its dual methoxyphenyl groups. This compound has garnered attention in various fields of research due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

- Molecular Formula: CHO

- Molecular Weight: 296.36 g/mol

- CAS Number: 90-92-6

The structure features two methoxy groups attached to phenyl rings, contributing to its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to (E)-1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone exhibit significant anticancer properties. For instance, studies have demonstrated that related compounds can induce apoptosis in various cancer cell lines. A notable study highlighted the compound's ability to inhibit cell proliferation in FaDu hypopharyngeal tumor cells, showing cytotoxicity comparable to established chemotherapeutics like bleomycin .

The anticancer activity is believed to stem from the compound's interaction with specific molecular targets within cancer cells. It may inhibit key enzymes or receptors involved in cell growth and survival pathways. For example, it has been suggested that the compound could act as an inhibitor of monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism and is implicated in cancer progression .

Anti-inflammatory Properties

In addition to its anticancer effects, (E)-1-(4-Methoxyphenyl)-2-((4-methoxyphenyl)methylene)-1-butanone has shown potential anti-inflammatory activity. Compounds with similar methoxy-substituted phenyl groups are known for their ability to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Methoxy-substituted phenols have been documented for their efficacy against various microbial strains. Preliminary studies indicate that derivatives of this compound may exhibit inhibitory effects on fungal strains such as Candida albicans and Aspergillus species .

Data Table: Summary of Biological Activities

| Biological Activity | Effectiveness | Reference |

|---|---|---|

| Anticancer | Significant cytotoxicity in FaDu cells | |

| Anti-inflammatory | Modulation of inflammatory cytokines | |

| Antimicrobial | Inhibition of fungal strains |

Case Studies

- Anticancer Study : A study on a series of methoxy-substituted chalcones demonstrated that compounds with similar structures exhibited enhanced apoptosis induction in cancer cells. The findings suggest that the spatial arrangement of methoxy groups plays a crucial role in biological activity .

- Anti-inflammatory Research : In a model of acute inflammation, related compounds showed reduced levels of inflammatory markers when administered, indicating a potential therapeutic application for inflammatory diseases .

Eigenschaften

IUPAC Name |

(2E)-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methylidene]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c1-4-15(13-14-5-9-17(21-2)10-6-14)19(20)16-7-11-18(22-3)12-8-16/h5-13H,4H2,1-3H3/b15-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAYGXNEKYIZQL-FYWRMAATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C1=CC=C(C=C1)OC)/C(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71526-40-4, 90-92-6 | |

| Record name | 1-Butanone, 1-(4-methoxyphenyl)-2-((4-methoxyphenyl)methylene)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071526404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcone,4'-dimethoxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.